molecular formula C10H9NO B167852 3-Methylquinoline N-oxide CAS No. 1873-55-8

3-Methylquinoline N-oxide

Cat. No. B167852
CAS RN: 1873-55-8
M. Wt: 159.18 g/mol
InChI Key: CBGUMTBCWWMBRV-UHFFFAOYSA-N
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Description

3-Methylquinoline N-oxide is an organic compound with the molecular formula C10H9NO . It is a colorless or light yellow solid with a fragrance . It is insoluble in water but can be dissolved in organic solvents . This compound is a weakly alkaline compound and has a heterocyclic structure with fluorescent properties .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions . An efficient intermolecular amidation of quinoline N-oxides with sulfonamides in the presence of PhI(OAc)2 and PPh3 provides N-(quinolin-2-yl)sulfonamides in very good yields .


Molecular Structure Analysis

The molecular structure of 3-Methylquinoline N-oxide is represented by the SMILES notation CC1=CN+[O-] . The InChI Key for this compound is CBGUMTBCWWMBRV-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Methylquinoline N-oxide is commonly used as a reagent in organic synthesis, especially as an oxidant . It can be used to oxidize organic compounds, such as alcohols, amines, and sulfur compounds . The preparation method of 3-Methylquinoline N-oxide includes reacting 3-Methylquinoline with an oxidizing agent (such as hydrogen peroxide or ammonium bispersulfate) .


Physical And Chemical Properties Analysis

3-Methylquinoline N-oxide has a molar mass of 159.18 and a predicted density of 1.10±0.1 g/cm3 . It has a melting point of 88-89°C and a predicted boiling point of 315.0±35.0 °C . The compound has a flash point of 144.3°C and a predicted pKa of 1.08±0.30 .

Scientific Research Applications

3-Methylquinoline N-oxide is a chemical compound with the molecular formula C10H9NO . It is used in the field of chemical research . The compound is typically yellow to pale brown in color and comes in the form of crystals, powder, or granules .

Quinoline, which is a core structure in 3-Methylquinoline N-oxide, has received considerable attention in drug design due to its broad spectrum of bioactivity . Quinoline and its derivatives are a vital nucleus in several natural products .

  • Medicinal Chemistry

    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
    • Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
  • Organic Chemistry

    • Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
    • Quinoline N-oxides have populations more significant as an ideal substrate to change this N-heterocycle because of the capacity of the N-oxide moiety to act as a directing group to conduct and regulate the region-selectivity of the C-H functional groups .
  • Pharmacological Applications

    • Quinoline motifs have received considerable attention due to their broad spectrum of bioactivity .
    • They are used in the development of new drug leads .
    • The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Chemical Research

    • 3-Methylquinoline N-oxide is used in chemical research .
    • It is typically yellow to pale brown in color and comes in the form of crystals, powder, or granules .
  • C–H Alkenylation of Quinoline N-Oxides

    • Quinoline-containing compounds display a wide spectrum of interesting pharmacological activities and unique physicochemical properties .
    • The quinoline ring is the key structural unit for numerous natural products and privileged skeletons in medicinal chemistry for the discovery of new drug leads .

Safety And Hazards

3-Methylquinoline N-oxide may cause irritation and injury upon contact with skin, eyes, and inhalation . Personal protective measures should be used when handling this compound . It should be kept away from strong oxidants and flammable substances .

Future Directions

Functionalization of quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

3-methyl-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGUMTBCWWMBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427368
Record name 3-METHYLQUINOLINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinoline N-oxide

CAS RN

1873-55-8
Record name 3-METHYLQUINOLINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylquinoline (30.0 mL, 224 mmol) was dissolved in acetic acid (85 mL), and 30% aqueous hydrogen peroxide (30.4 mL) was added. The reaction was stirred at 80° C. for 16 h before cooling in an ice bath. 10% aq Na2SO3 (199 mL, 0.5 equiv) was added followed by sodium iodide (2.358 g, 0.05 equiv). This mixture was stirred for 5 min. A peroxide test strip indicated no peroxide remaining. 5N aq NaOH was then added, keeping the internal temperature below 24° C. A dark color formed, indicating that the solution was basic (tested as pH 10). The solution was extracted with four portions of dichloromethane. The combined organics were dried over MgSO4 and filtered, and the filtrate was concentrated under reduced pressure. Purification by silica gel flash chromatography (methanol/ethyl acetate) gave 3-methylquinoline 1-oxide (Intermediate 3, 32.09 g) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.69 (d, J=8.8 Hz, 1H), 8.42 (s, 1H), 7.77 (d, J=8.2 Hz, 1H), 7.68 (td, J=7.8, 1.1 Hz, 1H), 7.56-7.63 (m, 1H), 7.52 (s, 1H), 2.45 (s, 3H); MS (M+1): 160.2.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step Two
Quantity
199 mL
Type
reactant
Reaction Step Three
Quantity
2.358 g
Type
reactant
Reaction Step Four
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
WZ Li, ZX Wang - Asian Journal of Organic Chemistry, 2018 - Wiley Online Library
… Reaction of both 3-methylquinoline N-oxide and 3-bromoquinoline N-oxide proceeded smoothly. The latter gave higher product yield (Table 4, entries 1 and 2). This is probably …
Number of citations: 1 onlinelibrary.wiley.com
X Chen, M Peng, H Huang, Y Zheng, X Tao… - Organic & …, 2018 - pubs.rsc.org
… For instance, 3-methylquinoline N-oxide afforded a trace amount of the desired product. However, no desired product was formed when pyridine N-oxide, isoquinoline N-oxide or …
Number of citations: 21 pubs.rsc.org
AK Dhiman, SS Gupta, R Sharma… - The Journal of …, 2019 - ACS Publications
A highly efficient and regioselective Rh(III)-catalyzed protocol for C8-bromination and amidation of quinoline N-oxide was developed. The transformation was found to be successful up …
Number of citations: 33 pubs.acs.org
U Sharma, Y Park, S Chang - The Journal of Organic Chemistry, 2014 - ACS Publications
… The solvent was evaporated, and the residue was purified by flash chromatography using petroleum ether/ethyl acetate as the eluent to give 18 O-labeled 3-methylquinoline N-oxide in …
Number of citations: 154 pubs.acs.org
KW Wheeler, CH Tilford, MGV Campen… - Journal of the …, 1949 - ACS Publications
… 125-127®, was obtained along with the known 4,7-dichloro isomer from the action of phosphoryl chloride on 7-chloro-3-methylquinoline N-oxide. Although no …
Number of citations: 3 pubs.acs.org
J Wu, X Cui, L Chen, G Jiang, Y Wu - Journal of the American …, 2009 - ACS Publications
… of N-oxide 4, prepared using a slight modification of the protocol reported by Heimgärtner, (10) was added to a reaction system consisting of 1 equiv of 3-methylquinoline-N-oxide 1b …
Number of citations: 468 pubs.acs.org
W NAKAHARA, F FUKUOKA, S SAKAI - Gann, 1958 - jstage.jst.go.jp
… At this period there were 2 mice surviving in quinoline N-oxide group, 3 mice in 3-methylquinoline N-oxide group, 4 mice in 4-nitroquinoline group, and 3 mice in 6-nitroquinoline group. …
Number of citations: 52 www.jstage.jst.go.jp
A Behera, P Sau, AK Sahoo… - The Journal of Organic …, 2018 - ACS Publications
… 3-Methylquinoline N-oxide (2) reacted smoothly with cyanamides having a variety of substituents (R 1 ). The electron-neutral a, electron-donating p-OMe b, and electron-withdrawing p-…
Number of citations: 16 pubs.acs.org
MP Huestis, JP Leclerc… - European Journal of …, 2021 - Wiley Online Library
… Similarly, 3-methylquinoline N-oxide was competent in methanol solvent, affording compound 4 in 72 % yield. Electron-rich substituents were also tolerated at the C6 and C7 positions, …
JW White, WP Ratchford - Journal of the American Chemical …, 1949 - ACS Publications
… 125-127®, was obtained along with the known 4,7-dichloro isomer from the action of phosphoryl chloride on 7-chloro-3-methylquinoline N-oxide. Although no …
Number of citations: 5 pubs.acs.org

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